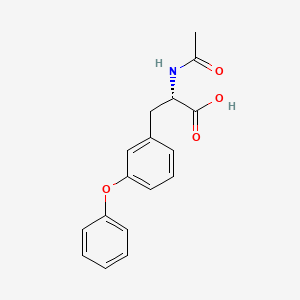

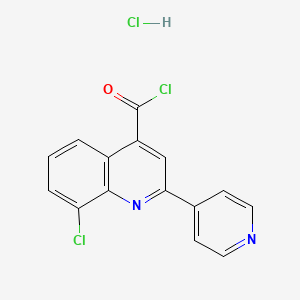

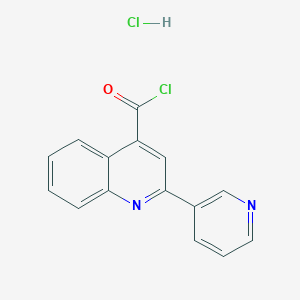

(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid

概要

説明

Synthesis Analysis

While there isn’t specific information on the synthesis of “(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid”, there are related studies that might provide insights. For instance, a methodology has been developed for the synthesis of 3-propanaldehydes through a five-step process from aldehydes . Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives . Another study found that 2-cyanoprop-2-yl 3-phenoxybenzoate exhibits peroxisome proliferator-activated receptor γ agonist activity and can activate glucokinase and inhibit protein glycation .Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior in biological systems and the environment. Unfortunately, specific information on the physical and chemical properties of “this compound” is not available .科学的研究の応用

Anti-inflammatory Activities

- Phenolic Compounds from Eucommia ulmoides Oliv. Leaves: New phenolic compounds isolated from Eucommia ulmoides Oliv. leaves, including variants of propanoic acid, demonstrated modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory applications (Ren et al., 2021).

Material Science and Chemistry

- Alternative to Phenolation in Polybenzoxazine: 3-(4-Hydroxyphenyl)propanoic acid (a variant of the compound ) was explored as a renewable building block for benzoxazine ring formation in polybenzoxazine synthesis, indicating its potential in material science and sustainable chemistry applications (Trejo-Machin et al., 2017).

Anti-tumor Activities

- Synthesis and Antitumor Activities: A study on synthesized enantiomers of a related compound revealed that they exhibit selective anti-tumor activities, hinting at potential applications in cancer research and therapy (Xiong Jing, 2011).

Crystal Structure Analysis

- Structure of Related Compound: The crystal structure and stereochemistry of 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, closely related to the queried compound, were determined, underscoring its relevance in structural chemistry studies (Chen et al., 2016).

Skincare and Cosmetics

- Anti-aging Compositions for Skin Care: The application of a variant of this compound in the preparation of anti-aging skin care compositions suggests its utility in dermatology and cosmetic science (Wawrzyniak et al., 2016).

Analytical Chemistry

- Sensitive Detection in Herbal Tea and Liquor: The use of related compounds for the development of sensitive and specific enzyme-linked immunosorbent assays indicates applications in analytical chemistry and food safety testing (Pu et al., 2021).

作用機序

Target of Action

The primary target of (2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid, also known as fenoprofen , is the cyclooxygenase enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

Fenoprofen acts by binding to the cyclooxygenase enzyme , thereby blocking the conversion of arachidonic acid to prostaglandins . This inhibition of prostaglandin synthesis results in decreased inflammation and pain .

Biochemical Pathways

The action of fenoprofen primarily affects the arachidonic acid pathway . By inhibiting the cyclooxygenase enzyme, fenoprofen prevents the formation of prostaglandins from arachidonic acid . This results in a decrease in the downstream effects of prostaglandins, including inflammation and pain .

Result of Action

The molecular and cellular effects of fenoprofen’s action include a reduction in inflammation and pain . By inhibiting the production of prostaglandins, fenoprofen decreases the inflammatory response, which in turn reduces pain .

Safety and Hazards

生化学分析

Biochemical Properties

(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as cyclooxygenase, where it acts as an inhibitor. This interaction prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound has been shown to bind to melanocortin receptors, enhancing their activity and leading to increased ERK1/2 activation . These interactions highlight the compound’s potential in modulating inflammatory responses and cellular signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In immune cells, it reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses . In neuronal cells, the compound enhances cell survival and differentiation by activating melanocortin receptors and subsequent signaling pathways . Furthermore, this compound influences gene expression by modulating transcription factors involved in inflammation and cell survival . These cellular effects underscore the compound’s potential therapeutic applications in inflammatory and neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of cyclooxygenase enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins . Additionally, the compound acts as an allosteric enhancer for melanocortin receptors, increasing their affinity for endogenous ligands and enhancing downstream signaling pathways such as ERK1/2 activation . These molecular interactions result in the modulation of inflammatory responses and promotion of cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cyclooxygenase activity and prolonged activation of melanocortin receptors . These temporal effects suggest that the compound can maintain its biological activity over extended periods, making it suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and promotes cell survival without significant adverse effects . At higher doses, it can cause gastrointestinal irritation and renal toxicity, similar to other non-steroidal anti-inflammatory drugs . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is metabolized primarily in the liver through phase I and phase II metabolic pathways . Enzymes such as cytochrome P450 oxidize the compound, followed by conjugation reactions involving glucuronidation and sulfation . These metabolic processes facilitate the excretion of the compound and its metabolites through the kidneys . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins . The compound is known to interact with albumin in the bloodstream, facilitating its distribution to various tissues . Additionally, transporters such as organic anion-transporting polypeptides play a role in the cellular uptake of the compound . These transport and distribution mechanisms ensure that this compound reaches its target sites within the body.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and the endoplasmic reticulum . The compound’s localization is influenced by its interactions with specific targeting signals and post-translational modifications . These subcellular localizations are critical for its activity, as they allow this compound to interact with its target enzymes and receptors effectively.

特性

IUPAC Name |

(2S)-2-acetamido-3-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGDWHDFBDCAKP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride](/img/structure/B1396460.png)

![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)

![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1396466.png)

![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)

![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)

![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)

![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B1396478.png)

![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)